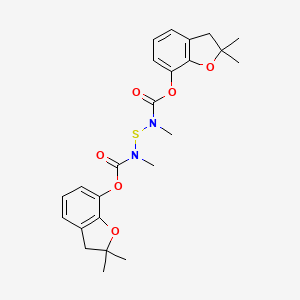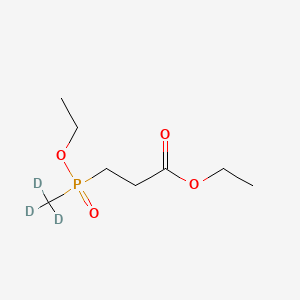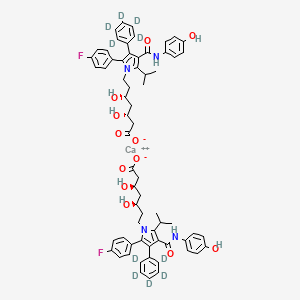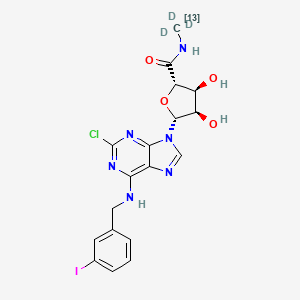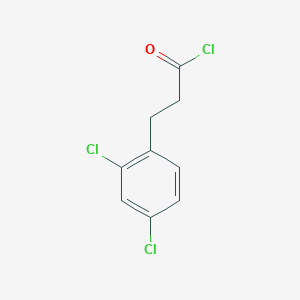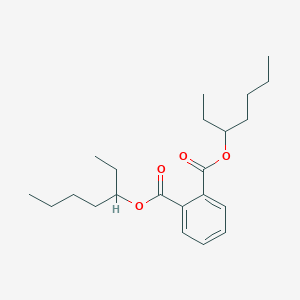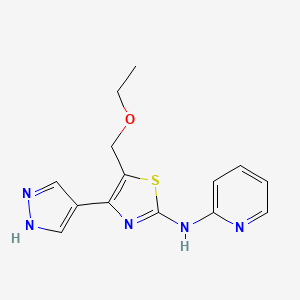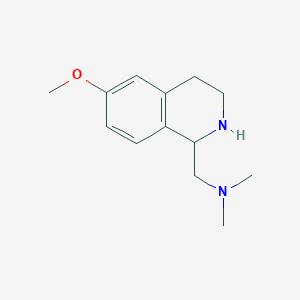
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine is a synthetic compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
N-Methylation: The tetrahydroisoquinoline is subjected to N-methylation using formaldehyde and formic acid to introduce the N,N-dimethyl group.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and batch processing, with stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors and enzymes involved in neuroprotection.
Pathways: It may modulate signaling pathways related to oxidative stress and inflammation, contributing to its neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar biological activities.
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with different substituents.
Uniqueness
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group and N,N-dimethyl substitution make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C13H20N2O/c1-15(2)9-13-12-5-4-11(16-3)8-10(12)6-7-14-13/h4-5,8,13-14H,6-7,9H2,1-3H3 |
Clé InChI |
APVVJXRURDLQPA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1C2=C(CCN1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


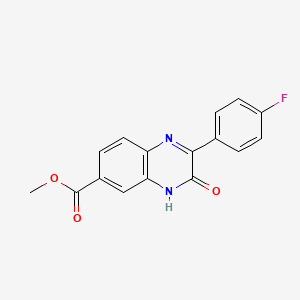
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
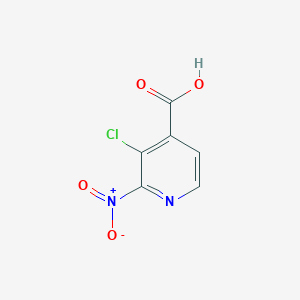
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
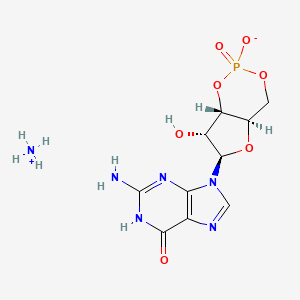
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
